Ferricenium trichloroacetate

Description

Contextualization of Ferrocene (B1249389) and Ferricenium Derivatives in Contemporary Chemical Sciences

Ferrocene, or bis(η⁵-cyclopentadienyl) iron(II), represents a foundational organometallic compound that has been the subject of extensive research since its discovery in the 1950s. tandfonline.comamericanjournal.org Its unique "sandwich" structure, consisting of an iron atom positioned between two parallel cyclopentadienyl (B1206354) rings, led to new understandings of chemical bonding and reactivity. tandfonline.comamericanjournal.orgscienceinfo.com Ferrocene and its derivatives have found broad applications in diverse scientific fields, including the development of advanced functional materials, medicinal chemistry, and catalysis. tandfonline.comnih.govresearchgate.netrsc.org The versatility of ferrocene chemistry stems from its stability, the aromatic character of its cyclopentadienyl rings, and its favorable redox properties. nih.govresearchgate.netpharmacy180.com

A key characteristic of ferrocene is its ability to undergo a chemically reversible, one-electron oxidation to form the corresponding ferricenium cation (Fc⁺). tandfonline.comrsc.orgwikipedia.org This redox couple is so reliable that it is often used as a standard reference in electrochemical measurements in organic solvents. tandfonline.comrsc.orgmdpi.com Ferricenium salts, as the oxidized counterparts of ferrocenes, are considered mild one-electron outer-sphere oxidants. rsc.org The redox potential of these salts can be fine-tuned by modifying the substituents on the cyclopentadienyl rings, making them valuable in redox catalysis and selective oxidation reactions. rsc.org The unique electronic and structural properties of both ferrocene and ferricenium derivatives have established them as crucial components in areas ranging from polymer chemistry and materials science to the development of novel therapeutic agents. nih.govresearchgate.netmdpi.com

Historical Development of Ferricenium Salts in Academic Inquiry

The discovery of ferrocene in 1951 and the subsequent elucidation of its structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they received the Nobel Prize in Chemistry in 1973, ignited a revolution in organometallic chemistry. scienceinfo.comwikipedia.org This discovery spurred intense international research interest in metallocenes. fau.eu Following the characterization of the neutral ferrocene, the oxidized form, the ferricenium cation, became a subject of investigation. fau.eu

Early studies in the 1970s and 1980s began to explore the properties and potential applications of various ferricenium salts. In 1984, researchers reported that certain water-soluble, salt-like ferricenium complexes, including ferricenium picrate (B76445) and ferricenium trichloroacetate (B1195264), exhibited notable antitumor activity. nih.govnih.gov This was a significant finding, as these compounds represented a new class of potential antitumor agents that differed fundamentally from the known inorganic and organometallic cytostatics of the time due to their ionic character and high water solubility. nih.govacs.org These early investigations highlighted the importance of the counter-ion in determining the aqueous solubility and cytotoxic efficacy of ferricenium salts. scienceinfo.comsamipubco.com The promising results from these initial studies laid the groundwork for decades of further research into the synthesis, characterization, and application of a wide array of ferricenium salts. nih.govresearchgate.net

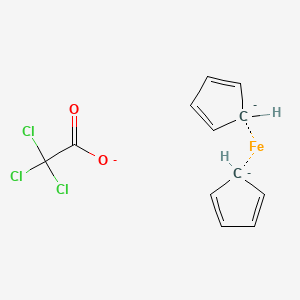

Structure

2D Structure

Properties

CAS No. |

12636-57-6 |

|---|---|

Molecular Formula |

C12H10Cl3FeO2-3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;iron;2,2,2-trichloroacetate |

InChI |

InChI=1S/2C5H5.C2HCl3O2.Fe/c2*1-2-4-5-3-1;3-2(4,5)1(6)7;/h2*1-5H;(H,6,7);/q2*-1;;/p-1 |

InChI Key |

LZXJJUHMGQTOSQ-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-].[Fe] |

Related CAS |

12125-80-3 (Parent) |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Characterization of Ferricenium Trichloroacetate Complexes

Single-Crystal X-ray Crystallography Studies of Ferricenium Derivatives

Single-crystal X-ray crystallography is a powerful technique for the precise determination of three-dimensional molecular structures. uol.de For air-sensitive or unstable compounds, specialized handling techniques are employed, such as using a perfluorinated oil to coat the crystal and collecting data at low temperatures (e.g., 150 K) in an inert atmosphere to prevent degradation. ncl.ac.uk This method provides exact atomic coordinates, allowing for the calculation of bond lengths, angles, and other crucial geometric parameters. uol.de

Analysis of Metal-Ligand Distances (Fe···Ct) in Oxidized Species

A key structural parameter in ferrocene (B1249389) chemistry is the distance between the iron atom and the centroid of the cyclopentadienyl (B1206354) (Cp) rings, denoted as Fe···Ct. Upon one-electron oxidation from ferrocene to the ferricenium cation, an electron is removed from a weakly bonding e₂g molecular orbital. rsc.orgnih.gov This removal intuitively suggests a weakening of the metal-ligand bond, which is confirmed by an observable elongation of the Fe···Ct distance. nih.gov

In typical ferricenium species, the average Fe···Ct distance is found to be around 1.711 Å. nih.gov Studies on various electron-deficient ferricenium derivatives show that the Fe···Ct distances are very similar to those of the parent ferricenium system, averaging approximately 1.705 Å. tandfonline.comtandfonline.com This consistency is attributed to a phenomenon known as δ back-donation, where electron density from the iron d-orbitals is donated back to the cyclopentadienyl rings. rsc.orgtandfonline.com This interaction can compensate for the weaker π-bonding in the oxidized state, thus maintaining a relatively constant Fe···Ct distance across different derivatives. tandfonline.comtandfonline.com

For instance, in the brominated ferricenium cation (BrFc⁺), the Fe···Ct distance is 1.706 Å for the substituted ring and 1.701 Å for the unsubstituted ring. rsc.org The oxidation from ferrocene to ferricenium results in a lengthening of the Fe···Ct distance, which serves as a primary indicator of the oxidation state of the iron center. nih.gov

Table 1: Comparison of Average Fe···Ct Distances in Ferrocene and Ferricenium Derivatives

| Compound/State | Average Fe···Ct Distance (Å) | Reference |

| Ferrocene Derivative (Neutral) | 1.619 | nih.gov |

| Ferricenium Derivative (Oxidized) | 1.711 | nih.gov |

| Electron-Deficient Ferricenium Derivatives | ~1.705 | tandfonline.comtandfonline.com |

| Brominated Ferricenium (BrFc⁺) | 1.701 - 1.706 | rsc.org |

Structural Impact of Substituents on Cyclopentadienyl Ligands

Substituents on the cyclopentadienyl (Cp) ligands have a more pronounced effect on the molecular structure of the oxidized ferricenium species compared to their neutral ferrocene analogues. researchgate.netrsc.orgresearchgate.net The introduction of electron-withdrawing groups, such as bromo or acetyl groups, creates a weaker ligand field. tandfonline.comtandfonline.com

Structural analyses of monosubstituted and disubstituted ferricenium derivatives reveal these subtle but significant impacts. For example, the first X-ray crystal structures for ferricenium derivatives with electron-withdrawing bromo, acetyl, and benzoyl groups showed that oxidation leads to a greater elongation of the Fe···Ct distance for the substituted ring compared to the unsubstituted ring. rsc.org This contrasts with electron-rich derivatives, where both rings experience similar degrees of displacement upon oxidation. rsc.org The presence of these substituents can influence the electronic properties and reactivity of the complex, an effect that is clearly observed in the solid-state structure. acs.org The δ back-donation from the iron atom into the Cp rings is a key factor in these structural observations, offsetting some of the effects from the weaker π-interactions caused by electron-withdrawing substituents. rsc.orgtandfonline.comtandfonline.com

Spectroscopic Investigations of Molecular Architecture

Spectroscopic techniques are essential for corroborating solid-state structures and understanding the electronic environment of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for assigning the structure of molecules. However, the paramagnetic nature of the ferricenium cation (Fe(III), d⁵) introduces challenges, such as peak broadening and significant shifts, compared to the diamagnetic ferrocene derivatives.

In neutral ferrocene derivatives, the effect of substituents on the chemical shifts of the ring protons is predictable: electron-donating groups cause shielding (upfield shift), while electron-withdrawing groups cause deshielding (downfield shift). rsc.orgrsc.org However, in paramagnetic ferricenium derivatives, this behavior is more complex and is often reversed. rsc.orgrsc.org

¹³C-NMR spectroscopy provides further insight into the electronic structure of the carbon framework. In studies of α-ferrocenyl carbocations, which share features with the ferricenium system, the carbocationic center (C⁺) shows substantial shielding compared to analogous non-metallocenic systems. scielo.br This shielding is indicative of the powerful electron-donating capability of the ferrocenyl group, which stabilizes the positive charge through resonance involving the iron atom. scielo.br

For ferricenium complexes, such as a bucky-ferrocenium derivative with a trichloroacetate (B1195264) anion, the ¹³C-NMR spectrum can be simplified, sometimes showing only a single signal for the fullerene cage, indicating a high degree of symmetry on the NMR timescale. u-tokyo.ac.jp Characterization of α-ferrocenyl carbocations in trifluoroacetic acid has shown that the chemical shifts of the ring carbons provide direct evidence of the charge delocalization onto the ferrocenyl moiety. scielo.br

Table 2: Selected ¹³C-NMR Chemical Shifts (ppm) for α-Ferrocenylalkyl Carbocations in Trifluoroacetic Acid

| Carbocation Precursor | C⁺ (Carbocationic Center) | C1 (Substituted Ring Carbon) | C2 (Unsubstituted Ring Carbon) | Reference |

| Acetone | 148.6 | 108.9 | 80.5 | scielo.br |

| Cyclohexanone | 154.4 | 105.7 | 81.6 | scielo.br |

| Adamantanone | 165.7 | 103.5 | 82.3 | scielo.br |

Correlation between Solvent Dielectric Constant and Rotational Energy Barriers

The rotational dynamics of the cyclopentadienyl (Cp) rings in ferricenium complexes are influenced by their electronic structure and the surrounding environment. Research into electron-deficient ferricenium derivatives has revealed a direct correlation between the dielectric constant of the solvent and the energy barrier for rotation around the metal-ligand bond. researchgate.net In contrast, for electron-rich ferricenium species or their neutral ferrocene counterparts, this correlation is either absent or insignificant. researchgate.net

This phenomenon is attributed to the nature of the iron-ring bonding. In electron-deficient systems like ferricenium trichloroacetate, δ back-donation from the iron atom into the antibonding molecular orbitals of the cyclopentadienyl rings is a key factor. researchgate.net This interaction appears to be sensitive to the polarity of the solvent, as reflected by its dielectric constant. A higher dielectric constant can stabilize charge separation, thereby affecting the electronic distribution and the energy required for ring rotation.

Table 1: Solvent Influence on Rotational Energy Barriers in Ferricenium Derivatives

| Solvent Property | Effect on Rotational Energy Barrier in Electron-Deficient Ferricenium Complexes |

| Dielectric Constant | A direct correlation is observed; higher dielectric constants are associated with changes in the rotational energy barrier. researchgate.net |

This relationship underscores the importance of the solvent environment in modulating the dynamic behavior of ferricenium complexes, a factor that is critical in studies involving their solution-phase reactivity and characterization.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The analysis of vibrational frequencies, particularly the low-energy modes, offers insight into the bonding between the iron center and the Cp rings. researchgate.net The vibrational spectra of ferricenium salts are often compared with their neutral ferrocene analogues to understand the electronic effects of oxidation on the molecular structure. researchgate.net For instance, the vibrational structure of the 2E1u ← 2E2g electronic transition, observable in the visible absorption spectrum, reveals progressions of the lowest energy a1g vibration, which corresponds to the symmetric ring-metal stretch. researchgate.net

Key vibrational bands in the IR spectrum of this compound are associated with specific molecular motions. These include C-H stretching, C=C stretching of the Cp rings, and the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO-) from the trichloroacetate anion. The positions of these bands can be influenced by the solid-state packing and intermolecular interactions.

Table 2: General Infrared Vibrational Frequencies for Ferrocenyl and Ferricenium Compounds

| Functional Group/Moiety | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

| Cyclopentadienyl (Cp) Ring | C-H Stretch | ~3100 | researchgate.net |

| Cyclopentadienyl (Cp) Ring | C=C Stretch | ~1610 (can overlap with other bonds) | acs.org |

| Cyclopentadienyl (Cp) Ring | Ring Breathing (a1g) | Low frequency region | researchgate.net |

| Trichloroacetate (CCl3COO-) | C=O Stretch | Varies based on coordination | researchgate.net |

The detailed analysis of these vibrational modes helps in confirming the structural integrity of the complex and understanding the nature of the ionic interaction between the ferricenium cation and the trichloroacetate anion.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an essential analytical technique for the precise determination of the molecular weight of a compound and for obtaining information about its structure and elemental composition. For organometallic salts like this compound, electrospray ionization mass spectrometry (ESI-MS) is a particularly suitable method. acs.orgdcu.ie ESI is a soft ionization technique that allows the analysis of ionic, polar, and large molecules by transferring them from solution into the gas phase as intact ions, thereby minimizing fragmentation.

In the analysis of this compound, ESI-MS would be expected to detect the ferricenium cation, [Fe(C5H5)2]+. The mass spectrum provides a mass-to-charge ratio (m/z) that confirms the identity of the cationic part of the complex. acs.orgdcu.ie High-resolution mass spectrometry (HR-ESI-MS) can further provide highly accurate mass measurements, which are used to confirm the elemental composition of the ion. acs.org

While the intact salt is not typically observed as a single entity in the gas phase under standard ESI conditions, the detection of the constituent ions provides definitive evidence for the proposed structure. The molecular weight of the neutral ferrocene molecule and the ferricenium cation are key parameters confirmed by this method.

Table 3: Molecular Weight and Mass Spectrometry Data for this compound Components

| Compound/Ion | Formula | Computed Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of Cation | Reference |

| Ferrocene | C10H10Fe | 186.04 | N/A | nih.gov |

| Ferricenium Cation | [C10H10Fe]+ | 186.04 | ~186 | acs.orgdcu.ie |

| Trichloroacetic Acid | C2HCl3O2 | 163.38 | N/A | nih.gov |

| This compound | C12H10Cl3FeO2 | 349.42 | ~186 | nih.gov |

Tandem mass spectrometry (MS/MS) can also be employed to study the fragmentation patterns of the ferricenium cation, providing further structural confirmation. dcu.iedcu.ie This detailed molecular weight and fragmentation analysis is crucial for the unambiguous characterization of this compound.

Electronic Structure and Spectroscopic Properties in Solution and Solid States

Electronic Absorption (UV-Vis-NIR) Spectroscopy of Ferricenium Trichloroacetate (B1195264)

The electronic absorption spectrum of the ferricenium cation is a subject of extensive study and provides a window into its electronic transitions. tandfonline.com The characteristic blue color of ferricenium salts in solution is due to a prominent absorption band in the visible region. tandfonline.comtandfonline.com Spectroscopic studies have been conducted on various ferricenium salts, including the trichloroacetate, to understand their electronic structure. researchgate.netacs.orgacs.org

The most notable feature in the visible spectrum of ferricenium compounds is an absorption band observed around 620 nm (approximately 16,200 cm⁻¹). tandfonline.comcaltech.edu This transition is definitively assigned as a ligand-to-metal charge-transfer (LMCT) transition, specifically from the e₁ᵤ orbitals of the cyclopentadienyl (B1206354) (Cp) ligands to the vacancy in the essentially non-bonding e₂g orbitals located on the iron center. tandfonline.comtandfonline.com This assignment is denoted as the ²E₂g → ²E₁ᵤ transition. tandfonline.comresearchgate.netcaltech.edu The intensity of this band and its shifts upon substitution confirm its charge-transfer nature, rather than a d-d ligand-field transition. researchgate.net At low temperatures (e.g., 77 K), this absorption band exhibits a distinct vibrational structure. researchgate.netcaltech.edu This structure appears as a doubled progression of the lowest energy a₁g vibration, a phenomenon attributed to the splitting of the ²E₁ᵤ excited state. researchgate.netcaltech.edu In addition to this visible band, other LMCT bands are present in the ultraviolet region of the spectrum. tandfonline.com

The electronic transitions of the ferricenium cation are sensitive to the substitution on the cyclopentadienyl rings. caltech.edu Research on a series of ferricenium derivatives with both electron-donating and electron-withdrawing groups has shown that either type of substitution leads to a significant red shift (a shift to a longer wavelength) of the lowest energy ²E₂g → ²E₁ᵤ LMCT band compared to the parent ferricenium cation. tandfonline.comresearchgate.net

For electron-donating groups, the introduction of substituents like alkyl groups onto the Cp rings results in a substantial bathochromic shift. For instance, in an acetonitrile (B52724) solution, the parent ferricenium ion shows this absorption at 618 nm, which shifts to 628 nm for n-butylferricenium⁺ and 778 nm for decamethylferricenium⁺. tandfonline.com

Counter-intuitively, the introduction of electron-withdrawing groups, such as acetyl, benzoyl, or bromo groups, also causes a red shift in the LMCT band. tandfonline.com This is attributed to the stabilization of the lowest unoccupied molecular orbitals (LUMO), the e₂g orbitals. tandfonline.comresearchgate.net This stabilization occurs because the electron-deficient Cp rings can better engage in δ back-donation from the iron atom's d-orbitals (dxy and dx²-y²) into the antibonding orbitals of the rings. tandfonline.comtandfonline.com This increased bonding character stabilizes the e₂g molecular orbitals, reduces the energy gap for the LMCT transition, and thus causes the observed red shift. rsc.orgtandfonline.com The lowering of the cation's symmetry by substitution can also lift the degeneracy of the e₁ᵤ molecular orbitals, potentially leading to two distinct LMCT transitions. tandfonline.comtandfonline.com

| Ferricenium Species | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Ferricenium (Fc⁺) | 618 | 621 |

| Decamethylferricenium (Me₁₀Fc⁺) | 780 | 723-749 |

| Dibromoferricenium (Br₂Fc⁺) | 716 | 704-715 |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Ferricenium Species

EPR spectroscopy is a powerful tool for probing the electronic ground state of paramagnetic species like the ferricenium cation. researchgate.net Studies on ferricenium salts, including the trichloroacetate, confirm the ²E₂g ground state. researchgate.netacs.orgacs.org Due to the orbitally degenerate ground state, ferricenium ions exhibit very fast spin-lattice relaxation, which results in extremely broad and low-intensity EPR signals. researchgate.net Consequently, these signals are typically only observable at very low temperatures, often 20 K or below. researchgate.net

The EPR spectra of ferricenium cations are characterized by highly anisotropic g-values. For the unsubstituted ferricenium ion, these values are reported as g|| = 4.35 and g⊥ = 1.26. researchgate.net This significant deviation from the free-electron value (g ≈ 2) is a direct consequence of the large, unquenched orbital momentum contribution in the ²E₂g ground state. researchgate.net The combined effects of spin-orbit coupling and low-symmetry perturbations split the fourfold degenerate ground state into two Kramers doublets. researchgate.net The small energy separation between these doublets facilitates the rapid relaxation that makes room-temperature observation of the EPR signal difficult. researchgate.net

| Ferricenium Species | g-Values | Source |

|---|---|---|

| [Fe(C₅H₅)₂]⁺ | g|| = 4.35, g⊥ = 1.26 | researchgate.net |

| [Fe(η⁵-C₅Me₅)₂]⁺ | gavg ≈ 2.65 | ub.edu |

| [Fe(η⁵-C₅Bn₅)₂]⁺ | gavg ≈ 2.33 - 2.40 | ub.edu |

Theoretical Calculations of Electronic Structures

Computational chemistry provides powerful tools for understanding the electronic properties of complex molecules like ferricenium trichloroacetate. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable in this regard. tandfonline.comberkeley.edu

DFT calculations are widely used to model the ground state electronic structure of ferricenium species. tandfonline.com These calculations corroborate the experimental finding that the ground state is the orbitally degenerate ²E₂g state, where the unpaired electron resides primarily in the dxy and dx²-y² orbitals. researchgate.nettandfonline.com However, some DFT calculations have assigned the ground state to a singly occupied dz² orbital. tandfonline.com Despite this occasional discrepancy in the precise ground state assignment, the calculations consistently reproduce the experimentally observed trends in properties like the red shift of the LMCT band upon substitution. tandfonline.com

DFT studies have been instrumental in explaining the counter-intuitive red shift caused by electron-withdrawing substituents. tandfonline.com The calculations confirm that δ back-donation from the iron d-orbitals to the Cp rings stabilizes the e₂g molecular orbitals (the LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the LMCT transition to lower energy. tandfonline.comtandfonline.comresearchgate.net

TD-DFT is the primary computational method for investigating the excited states and simulating the electronic absorption spectra of ferricenium complexes. tandfonline.comberkeley.edu Researchers have successfully used TD-DFT calculations, often with functionals like cam-B3LYP, to reproduce the main features of the experimental UV-Vis spectra. tandfonline.com For the parent ferricenium ion, TD-DFT calculations predict a λmax at 621 nm, which corresponds well with the experimentally observed ²E₂g → ²E₁ᵤ LMCT band. tandfonline.com

Furthermore, TD-DFT calculations accurately model the bathochromic shifts observed upon ring substitution. tandfonline.com For example, calculations for decamethylferricenium⁺ and dibromoferricenium⁺ predict λmax values that are in close agreement with experimental measurements, validating the theoretical model. tandfonline.com These computational studies provide strong support for the spectral assignments and the mechanistic understanding of how substituents influence the electronic structure of the ferricenium core. tandfonline.comresearchgate.net

Cyclic Voltammetry of the Ferrocene (B1249389)/Ferricenium Redox Couple (Fc/Fc+)

Cyclic voltammetry is a powerful technique for characterizing the redox behavior of species like the Fc/Fc+ couple. umb.edu By sweeping the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is produced, which reveals key parameters about the electrochemical reaction. edaq.com For the Fc/Fc+ system, this typically shows a classic "duck-shaped" voltammogram indicative of a quasi-reversible one-electron process. pineresearch.comossila.com

The formal redox potential (E½) of the Fc/Fc+ couple is a crucial thermodynamic parameter, representing the potential at which the concentrations of ferrocene and the ferricenium cation are equal at the electrode surface. acs.org It is experimentally determined from the cyclic voltammogram as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). umb.eduutep.edu

E½ = (Epa + Epc) / 2

The reversibility of the redox process is a key characteristic. An electrochemically reversible system is one where both the oxidized and reduced species are stable and rapidly exchange electrons with the electrode. umb.edu For the Fc/Fc+ couple, the ratio of the anodic peak current (ipa) to the cathodic peak current (ipc) should be close to unity for a reversible process. edaq.com However, factors such as the solvent, electrolyte, and the presence of coordinating species can influence this reversibility. umb.edursc.org For instance, in some chlorinated electrolytes, ferrocene is only quasi-reversible. umb.edu The presence of certain anions, like chloride, can lead to irreversible oxidation electrochemistry. uq.edu.au

Research has shown that the redox potential of the Fc/Fc+ couple can be significantly affected by the molecular structure of the ferrocene derivative and the surrounding medium. rsc.orgacs.org For example, the introduction of electron-donating groups on the cyclopentadienyl rings lowers the redox potential. acs.org

Table 1: Representative Redox Potentials of Ferrocene Derivatives

Data sourced from acs.org

The peak-to-peak separation (ΔEp), calculated as the difference between the anodic and cathodic peak potentials (Epa - Epc), is a key indicator of the electron transfer kinetics. acs.org For a fast, reversible, one-electron transfer process at 25 °C, the theoretical value for ΔEp is approximately 57-59 mV. edaq.comacs.orgchemijournal.com

ΔEp = Epa - Epc

Deviations from this ideal value can indicate quasi-reversibility or slow electron transfer kinetics. chemijournal.com An increased ΔEp is often observed and can be attributed to factors like uncompensated solution resistance (ohmic drop) or slow kinetics. acs.orgchemijournal.com For example, in cyclic voltammetry experiments of ferrocene, ΔEp values are typically between 55 and 65 mV, suggesting a nearly reversible process. pineresearch.com However, studies have shown that ΔEp can be influenced by the supporting electrolyte concentration, with higher concentrations generally leading to smaller peak separations due to reduced solution resistance. acs.orgunt.edu

The diffusion coefficient (D) is a measure of the rate at which the redox-active species (ferrocene and ferricenium) move through the solution to the electrode surface. It can be calculated from the peak current in a cyclic voltammogram using the Randles-Sevcik equation. chemijournal.comcore.ac.uk

ipa = (2.69 x 10⁵) n³/² A D¹/² v¹/² C

Where:

ipa is the anodic peak current (A)

n is the number of electrons transferred (1 for Fc/Fc+)

A is the electrode area (cm²)

D is the diffusion coefficient (cm²/s)

v is the scan rate (V/s)

C is the bulk concentration of the analyte (mol/cm³)

The peak current is directly proportional to the square root of the scan rate for a diffusion-controlled process. edaq.com Studies have determined the diffusion coefficients for both ferrocene and the ferricenium cation in various solvents. chemijournal.comcore.ac.ukresearchgate.net The values are generally in the same order of magnitude for both the neutral and charged species. chemijournal.comcore.ac.uk

Table 2: Diffusion Coefficients of Ferrocene and Ferricenium in Different Media

Data adapted from chemijournal.comcore.ac.uk

Influence of Solvent and Electrolyte on Redox Processes

The solvent and supporting electrolyte play a critical role in the electrochemical behavior of the this compound and the broader Fc/Fc+ redox couple. These components of the electrochemical system can significantly impact the thermodynamics and kinetics of the electron transfer reaction.

The dielectric constant of the solvent influences the solvation of the charged ferricenium species, which in turn affects the redox potential. rsc.orgresearchgate.net While it was once a common assumption that the redox potential of the Fc/Fc+ couple is not highly dependent on the solvent, more recent studies have shown this to be an oversimplification. researchgate.net Research investigating the Fc/Fc+ couple in numerous solvents has revealed that the redox potential can vary significantly. acs.org This variation is linked to the specific solvating ability of the solvents. researchgate.net In solvents with lower dielectric constants, the energy required for the reduction of the ferricenium ion can be lowered, impacting the E½ value. rsc.org This is because the stability of the charged ferricenium cation is influenced by the solvent's ability to solvate it effectively.

In solutions containing electrolytes, the ferricenium cation can form ion pairs with the counter-anions from the supporting electrolyte, such as the trichloroacetate anion. rsc.orgacs.org This ion-pairing is particularly significant in solvents with low to moderate dielectric constants. rsc.orgacs.org The formation of an ion pair between the positively charged ferricenium and a negatively charged anion can facilitate the reduction process by stabilizing the cation. lbl.gov

This stabilization leads to a shift in the redox potential. acs.org For instance, studies have shown that in the presence of anions like perchlorate, ion-pairing with the ferricenium cation occurs, which dictates the observed shift in the redox potential. acs.org The strength of this interaction and the magnitude of the potential shift can be substantial, with observed shifts of several hundred millivolts depending on the anion and the solvent. acs.orgmdpi.com For example, significant negative potential shifts have been observed for ferrocene derivatives in the presence of anions like dihydrogen phosphate (B84403) in organic solvents, illustrating the strong effect of ion-pairing on the Fc/Fc+ redox couple. mdpi.com These findings underscore that ion-pairing is a critical factor in accurately determining and interpreting the redox potential of ferricenium complexes in various media. rsc.org

Reactivity and Mechanistic Insights of this compound

This compound, an organometallic compound featuring a ferricenium cation and a trichloroacetate anion, has been a subject of scientific inquiry, particularly concerning its reactivity and behavior in various chemical environments. This article delves into the mechanistic studies of this compound, focusing on its interactions with inorganic anions, its stability in different media, and its reaction with molecular oxygen.

Table of Compounds

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Ferricenium trichloroacetate (B1195264) | [Fe(C₅H₅)₂]⁺[CCl₃COO]⁻ |

| Ferrocene (B1249389) | Fe(C₅H₅)₂ |

| Trichloroacetic acid | CCl₃COOH |

| Ferricenium picrate (B76445) | [Fe(C₅H₅)₂]⁺[C₆H₂(NO₂)₃O]⁻ |

| 1,2-dichloroethane | C₂H₄Cl₂ |

| Butyrate | C₄H₇O₂⁻ |

| Permercurated ferrocene trichloroacetate | FeC₁₀(HgO₂CCCl₃)₁₀ |

Theoretical and Computational Modeling of Ferricenium Trichloroacetate Interactions

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic structure and intermolecular forces within a chemical system. For ferricenium trichloroacetate (B1195264), such calculations would elucidate the nature of the interactions between the ferricenium cation ([Fc]+) and the trichloroacetate anion (CCl₃COO⁻). These methods can predict geometries, interaction energies, and visualize the electronic properties that drive complex formation.

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in molecular systems. nih.gov This method is based on the electron density and its derivatives, which allow for the mapping of regions corresponding to hydrogen bonds, van der Waals forces, and steric clashes. mdpi.com

In the context of ferricenium trichloroacetate, NCI analysis would be expected to reveal several key interactions:

Hydrogen Bonding: The potential for hydrogen bonds between the C-H groups of the cyclopentadienyl (B1206354) (Cp) rings of the ferricenium cation and the oxygen atoms of the trichloroacetate anion.

Halogen Bonding: Possible interactions involving the chlorine atoms of the trichloroacetate anion.

The NCI analysis provides 3D visualization plots where different types of interactions are color-coded, typically showing attractive interactions in blue, weak van der Waals interactions in green, and repulsive steric clashes in red.

Table 1: Expected Non-Covalent Interactions in this compound Detectable by NCI Analysis

| Interaction Type | Interacting Groups | Expected Significance |

| Hydrogen Bonding | Cp C-H and O=C of anion | Moderate |

| Halogen Bonding | C-Cl of anion and Cp ring or another anion | Possible |

| van der Waals | Between cation and anion | High |

| Steric Repulsion | Between bulky groups in close contact | Dependent on crystal packing |

This table is illustrative and based on general principles of non-covalent interactions in similar organometallic salts.

Molecular Electrostatic Potential (MEP) surface analysis is a method used to visualize the electrostatic potential on the electron density surface of a molecule. dtic.mil It is a valuable tool for predicting how molecules will interact, with regions of negative potential (electron-rich) being susceptible to electrophilic attack and regions of positive potential (electron-poor) being susceptible to nucleophilic attack. dtic.mil

For the ferricenium cation, the MEP surface would show a delocalized positive charge over the entire molecule, with the iron center being less accessible. The cyclopentadienyl rings would bear a significant portion of this positive charge. In contrast, the trichloroacetate anion would exhibit a high negative potential localized on the oxygen atoms of the carboxylate group. The electron-withdrawing chlorine atoms would also influence the charge distribution on the anion. dtic.mil

The MEP analysis would predict strong electrostatic attractions between the negatively charged oxygen atoms of the trichloroacetate anion and the positively charged regions of the ferricenium cation, primarily the cyclopentadienyl rings.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for Ferricenium and Trichloroacetate Ions

| Ion | Region | Predicted Electrostatic Potential |

| Ferricenium Cation | Cyclopentadienyl Rings | Positive |

| Iron Center | Positive (shielded by Cp rings) | |

| Trichloroacetate Anion | Carboxylate Oxygen Atoms | Strongly Negative |

| Trichloromethyl Group | Less negative to slightly positive |

This table is based on the expected charge distribution of the constituent ions.

Computational Studies of Anion-π and π-π Interactions

Table 3: Potential π-Interactions in Crystalline this compound

| Interaction Type | Interacting Moieties | Driving Force |

| Anion-π | Trichloroacetate anion and Cp ring of Ferricenium | Electrostatic attraction between anion and electron-deficient π-system |

| π-π Stacking | Cp rings of adjacent Ferricenium cations | van der Waals forces and electrostatic interactions |

This table outlines the plausible π-interactions based on the nature of the ions.

Rationalization of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the ferricenium cation can be tuned by introducing substituents on the cyclopentadienyl rings. rsc.orgmdpi.com Computational studies on substituted ferrocene (B1249389) and ferricenium derivatives have provided significant insights into these effects. rsc.orgresearchgate.net

Steric Effects: The size and shape of substituents influence the crystal packing and the nature of intermolecular interactions. Bulky substituents can hinder close packing and may alter the preferred orientation of the ions in the crystal lattice. This, in turn, can affect the strength of anion-π and π-π interactions.

Computational modeling allows for a systematic investigation of these substituent effects by creating in silico models of various substituted this compound systems and calculating their properties.

Table 4: Predicted Effects of Substituents on the Properties of Ferricenium Cation

| Substituent Type on Cp Ring | Effect on Redox Potential (Fc+/Fc) | Impact on Anion-π Interaction | Steric Influence |

| Electron-Donating (e.g., -CH₃) | Becomes less positive | Weakens | Minimal to moderate |

| Electron-Withdrawing (e.g., -COCH₃) | Becomes more positive | Strengthens | Moderate |

| Bulky Groups (e.g., -C(CH₃)₃) | Varies | May be sterically hindered | Significant |

This table summarizes general trends observed in substituted ferrocene/ferricenium systems.

Catalytic Applications and Mechanism of Action of Ferricenium Trichloroacetate

Ferricenium trichloroacetate (B1195264) is a member of the ferrocenium (B1229745) salt family, which is recognized for a range of chemical activities. While this specific compound is noted in research primarily for its biological, antitumor properties stemming from the generation of reactive oxygen species (ROS) researchgate.netmdpi.comrsc.org, its catalytic potential is understood through the reactivity of its core component, the ferrocenium cation ([Fc]+). The catalytic behavior of the ferrocenium cation is modulated by its counteranion—in this case, trichloroacetate—which influences the catalyst's stability and reactivity thieme-connect.comsemanticscholar.orgmdpi.com. The following sections detail the catalytic applications of the ferrocenium cation, with the understanding that the trichloroacetate anion plays a crucial, albeit not always explicitly studied, role in these processes.

Coordination Chemistry and Supramolecular Assembly Research

Role of Ferricenium Trichloroacetate (B1195264) in the Design of Coordination Complexes

While specific research on coordination complexes exclusively designed with ferricenium trichloroacetate is scarce, the principles of coordination chemistry allow for predictions of its potential roles. In many coordination compounds, the ferricenium cation acts as a counterion to a complex anion. However, the ferrocene (B1249389) moiety can be functionalized with donor groups to act as a ligand itself. The oxidation of the iron center from Fe(II) in ferrocene to Fe(III) in ferricenium alters its electronic properties and can influence the geometry and stability of the resulting coordination complex.

The trichloroacetate anion can coordinate to metal centers in various modes, such as monodentate, bidentate bridging, or chelating, through its carboxylate oxygen atoms. A related study detailed the synthesis of permercurated ferrocene derivatives which were then reacted with trichloroacetic acid to form FeC₁₀(HgO₂CCCl₃)₁₀, showcasing the reactivity of the trichloroacetate group with a functionalized ferrocene core. nih.gov

Table 1: Potential Coordination Modes of the Trichloroacetate Anion

| Coordination Mode | Description |

|---|---|

| Monodentate | One oxygen atom of the carboxylate group binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center. |

This table is generated based on the known coordination chemistry of carboxylate ligands and does not represent experimentally verified data for this compound complexes.

Study of Supramolecular Interactions in Ferricenium Assemblies

Supramolecular assembly is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In ferricenium assemblies, the aromatic cyclopentadienyl (B1206354) rings can participate in π-π stacking interactions. The trichloroacetate anion, with its oxygen and chlorine atoms, can act as a hydrogen bond acceptor.

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Participating Moieties | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | C-H donors on Cp rings and O/Cl acceptors on trichloroacetate | Directional control of crystal packing |

| π-π Stacking | Parallel stacking of cyclopentadienyl (Cp) rings | Formation of columnar structures |

| Ion Pairing | Electrostatic attraction between ferricenium cation and trichloroacetate anion | Primary force holding the salt together |

This table outlines potential interactions based on the chemical nature of the constituent ions and is not based on specific experimental data for this compound.

Ligand Design Strategies for Ferricenium-Based Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Ferrocene-containing ligands are widely used in the construction of redox-active coordination polymers. The general strategy involves functionalizing the cyclopentadienyl rings of ferrocene with coordinating groups, such as carboxylates, pyridyls, or phosphines.

When designing ligands for ferricenium-based coordination polymers, several factors must be considered:

Redox Stability : The ligand and the resulting polymer should be stable in the presence of the oxidizing ferricenium cation.

Charge Balance : The positive charge of the ferricenium unit must be balanced by anionic ligands or counterions within the polymer structure.

The use of ferrocene as a building block in supramolecular chemistry is an emerging field, and its redox-switchable nature makes it an attractive component for creating "smart" materials. rsc.org The oxidation of ferrocene to ferricenium can trigger changes in the properties of the material, such as its color, solubility, or magnetic properties. While this has been explored for ferrocene derivatives, specific ligand design strategies tailored to incorporate the pre-formed this compound salt into coordination polymers are not well-documented.

Advanced Materials Science Research and Applications Chemical Aspects

Ferricenium Trichloroacetate (B1195264) in Electroactive Materials Research

Ferricenium trichloroacetate is a subject of interest in electroactive materials research primarily due to the inherent redox properties of its constituent ferricenium cation. The ferricenium cation is the oxidized form of ferrocene (B1249389), and the ferrocene/ferricenium (Fc/Fc+) pair is a well-established, reversible one-electron redox couple. mdpi.commdpi.com This characteristic makes it a fundamental component in the design of redox-active materials, including dynamic polymers and materials for energy storage. mdpi.comrsc.org

The transition between the neutral ferrocene and the cationic ferricenium state involves a distinct color change, from orange to blue, which is a property exploited in electrochromic materials. rsc.orgwikipedia.org Polymers functionalized with ferrocene units can have their charge, polarity, and hydrophilicity altered in a controlled manner by switching the redox state of the iron center. mdpi.comrsc.org This switching can be triggered by chemical oxidants or electrochemically. rsc.org

Table 1: Electrochemical Properties of the Ferrocene/Ferricenium Redox Couple

| Property | Description | Significance in Electroactive Materials |

|---|---|---|

| Redox State | Ferrocene (FeII) ↔ Ferricenium (FeIII) + e- | Foundation of its use as a redox switch in materials. rsc.orgresearchgate.net |

| Reversibility | Highly reversible one-electron transfer process. mdpi.commdpi.com | Enables stable and repeatable switching in devices like sensors and batteries. rsc.orgnih.gov |

| Potential | Standard potential is often used as a reference in non-aqueous electrochemistry. chempedia.info | The potential can be tuned by substituents and the anionic partner (e.g., trichloroacetate). acs.org |

| Electrochromism | Neutral ferrocene is orange; the ferricenium cation is blue. rsc.orgwikipedia.org | Allows for the development of smart windows, displays, and other electrochromic devices. |

Exploration in Sensors and Sensing Mechanisms

The ferrocene/ferricenium redox couple is a cornerstone in the development of electrochemical sensors. mdpi.combiomedpharmajournal.orgdntb.gov.ua The fundamental principle of these sensors relies on the modulation of the ferrocene/ferricenium redox potential upon interaction with a target analyte. wikipedia.orgresearchgate.net Ferrocene was used in the design of the first electrochemical sensors for the selective binding of metal cations. wikipedia.org The binding of an analyte to a receptor linked to the ferrocene unit alters the ease of oxidation from ferrocene to ferricenium, resulting in a measurable shift in the redox potential. wikipedia.orgresearchgate.net

While this compound itself is not typically the primary sensing molecule, its components are highly relevant to sensing mechanisms. The ferrocenyl group serves as an excellent electrochemical reporter. researchgate.net Furthermore, the trichloroacetate anion itself can be the subject of sensing applications. For instance, a highly sensitive electrochemical sensor for trichloroacetic acid (TCAA) has been developed using an iron(II) phthalocyanine and a metal-organic framework composite. In this system, the TCAA reoxidizes the iron complex, which accelerates electron transfer at the electrode interface, allowing for quantitative detection. This mechanism, involving the interaction of a trichloroacetate species with an iron center, provides insight into potential sensing strategies.

The versatility of ferrocene chemistry allows for its incorporation into a wide array of molecular architectures, including macrocycles and polymers, designed for the specific recognition of cations, anions, and neutral molecules. mdpi.comnih.gov Functionalization with groups capable of hydrogen bonding, such as amides or ureas, can enhance anion binding, leading to cathodic shifts in the ferrocene redox potential. mdpi.com

Table 2: Performance of an Electrochemical Sensor for Trichloroacetic Acid (TCAA)

| Parameter | Value | Significance |

|---|---|---|

| Sensing Element | Iron(II) Phthalocyanine (PcFe) | Demonstrates the interaction of an iron center with the analyte. |

| Mechanism | Reoxidation of PcFe(I) by TCAA accelerates electron transfer. | Provides a basis for the quantitative detection of the trichloroacetate moiety. |

| Limit of Detection (LOD) | 1.89 nM | Indicates high sensitivity for detecting trace amounts of the analyte. |

| Sensitivity | 826 μΑ/μM | Shows a strong current response to changes in analyte concentration. |

Role in the Development of Organometallic Precursors for Advanced Materials Synthesis

Ferrocene and its derivatives, including salts like this compound, are valuable precursors in the synthesis of more complex, functional organometallic materials. nih.govneliti.com The stability of the ferrocene scaffold, combined with its reactivity and ease of functionalization, makes it an ideal building block for advanced materials. nih.govresearchgate.net

The trichloroacetate group can be involved in synthetic transformations. For example, mercury(II) trichloroacetate has been used as a reagent for the permercuration of ferrocene. The resulting decamercurated ferrocene serves as a starting material for producing decahaloferrocenes. This demonstrates the utility of the trichloroacetate moiety in facilitating the synthesis of highly functionalized ferrocene derivatives, which are themselves precursors to other advanced materials. tandfonline.com Similarly, the reaction of ferrocene with mercury(II) butyrate followed by treatment with trichloroacetic acid yields FeC10(HgO2CCCl3)10, a permercurated ferrocene derivative. Such compounds are described as valuable starting materials for further functionalization and transmetalation reactions.

These synthetic strategies highlight the role of ferrocene-based compounds as foundational precursors. The ability to perform C-H functionalization and side-chain modifications on the ferrocene core allows for the creation of a vast library of derivatives with tailored electronic, catalytic, and material properties. researchgate.netrsc.org These derivatives are used to synthesize materials such as redox-dynamic polymers, nanoparticles, and precursors for nanostructured magnetoceramics. nih.govbiomedpharmajournal.org

Table 3: Examples of Ferrocene Derivatives as Organometallic Precursors

| Precursor/Reagent | Synthetic Transformation | Resulting Advanced Material/Intermediate | Application of Resultant Material |

|---|---|---|---|

| Ferrocene and Mercury(II) trichloroacetate | Decamercuration | Decahaloferrocenes | Precursors for further substituted ferrocenes. tandfonline.com |

| Acetyl ferrocene and chiral amines | Condensation and cyclopalladation | Ferrocene-functionalized cyclopalladated complex | Potential anticancer agents. nih.gov |

| Ferrocene functionalized with terminal carboxylic acid | Covalent grafting to HTPB polymer | Polymeric binders | Use in composite solid propellants. |

Q & A

Q. What synthesis methods are optimal for producing high-purity ferricenium trichloroacetate, and how do preparation conditions influence its stability?

this compound is synthesized via three primary methods:

- Slow evaporation of a benzene solution containing ferrocene and trichloroacetic acid yields large single crystals suitable for optical studies.

- Oxidation of ferrocene with concentrated H₂SO₄, followed by precipitation with trichloroacetic acid.

- Oxygen-mediated crystallization in benzene solutions. Stability is highly pH-dependent: decomposition occurs in basic media due to OH⁻-induced degradation. Potentiometric titrations reveal a H⁺/ferricenium ratio of ~2.11, increasing to ~3.0 with prolonged exposure to basic conditions .

Q. How does the trichloroacetate counterion influence the cytotoxicity of ferricenium salts compared to other counterions?

The counterion’s solubility and electronic properties critically determine biological activity. For example:

- Trichloroacetate and picrate salts exhibit high antitumor activity due to good aqueous solubility, enabling cellular uptake.

- Poorly soluble salts like heptamolybdate are inactive. This suggests that counterion selection must balance solubility and stability to optimize therapeutic efficacy .

Q. What experimental protocols are recommended for assessing this compound’s stability under physiological conditions?

Stability testing should include:

- Potentiometric titration with NaOH to monitor H⁺/ferricenium ratios.

- Time-resolved UV-Vis spectroscopy in aqueous buffers (pH 4–8) to track decomposition kinetics.

- Cyclic voltammetry to evaluate redox behavior, as ferricenium’s activity depends on maintaining its oxidized state .

Advanced Research Questions

Q. How can spectroscopic data resolve contradictions in proposed structural models of this compound?

Discrepancies exist regarding the presence of a radical anion (CCl₃COH⁻) in the crystal lattice. To address this:

- Low-temperature (4.2 K) electronic absorption spectra reveal vibrational progressions (e.g., ν₄ = 403 cm⁻¹, ν₂₈ = 450–490 cm⁻¹) linked to ring-metal bonding.

- X-ray crystallography confirms the P2₁/m space group with two molecules per unit cell, inconsistent with radical anion stabilization.

- Magnetic susceptibility measurements can further test for unpaired electrons .

Q. What methodologies are effective for quantifying trichloroacetate decomposition products in electrochemical studies?

Controlled-potential coulometry is ideal:

Q. How do crystallographic differences between ferricenium salts correlate with electronic spectra?

Crystal packing affects exchange interactions:

- Trichloroacetate salts (P2₁/m, two molecules/unit cell) show simpler spectra due to limited exchange splitting.

- PF₆⁻ salts (P2₁/c, four molecules/unit cell) exhibit unresolved low-energy peaks due to stronger intermolecular interactions. These structural differences are critical for interpreting magnetic and optical properties .

Q. What mechanisms explain the dose-dependent antitumor efficacy of this compound in vivo?

In murine EAT models:

- Medium doses (T/C ratio = 48–62%) reduce tumor volume by half.

- High doses (T/C ratio = 42–44%) show diminishing returns, likely due to systemic toxicity. Mechanistic studies suggest oxidative DNA damage via Fe³⁺-mediated radical generation, though exact pathways require elucidation via comet assays or 8-OHdG quantification .

Data Contradictions and Resolution Strategies

Q. How to reconcile conflicting reports on trichloroacetate’s role in ferricenium stability?

Q. Why do decomposition kinetics of trichloroacetate salts vary across solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.